molecular formula C23H30INO3 B13414801 Propantheline iodide CAS No. 76726-94-8

Propantheline iodide

Cat. No.: B13414801
CAS No.: 76726-94-8
M. Wt: 495.4 g/mol
InChI Key: MXBWKMYNRVKRPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propantheline iodide is a quaternary ammonium compound that acts as an antimuscarinic agent. It is primarily used to treat conditions such as urinary incontinence, hyperhidrosis, and gastrointestinal spasms. By blocking the action of acetylcholine on muscarinic receptors, it helps to relax smooth muscles and reduce secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propantheline iodide can be synthesized through the reaction of propantheline bromide with sodium iodide in acetone. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of bromide ions with iodide ions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propantheline iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propantheline iodide has a wide range of applications in scientific research:

Mechanism of Action

Propantheline iodide exerts its effects through a dual mechanism:

Properties

CAS No.

76726-94-8

Molecular Formula

C23H30INO3

Molecular Weight

495.4 g/mol

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1

InChI Key

MXBWKMYNRVKRPQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.